Decahydro-1,5-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

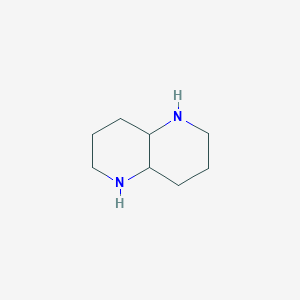

Decahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by a bicyclic structure consisting of two fused pyridine rings, each containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decahydro-1,5-naphthyridine can be synthesized through the reduction of 1,5-naphthyridine. One common method involves the reduction of 1,5-naphthyridine using sodium and ethanol . Another approach is the reduction with platinum oxide in an acid solution, which yields a mixture of trans- and cis-decahydro-1,5-naphthyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using suitable reducing agents and solvents under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation

Decahydro-1,5-naphthyridine undergoes oxidation to form aromatic naphthyridine derivatives. Common oxidizing agents include Dess-Martin periodinane and hypervalent iodine compounds . These reactions typically restore aromaticity by removing hydrogen atoms from the saturated bicyclic structure.

Reduction

Further reduction is possible, though challenging due to the compound’s fully saturated structure. Catalytic hydrogenation with palladium (Pd/C) or platinum (PtO₂) catalysts yields tetrahydro derivatives, such as 1,2,3,4-tetrahydro-1,5-naphthyridine . Reaction conditions (e.g., solvent, pressure) influence product stereochemistry, producing trans- and cis-isomers distinguishable via NMR .

Substitution

Nucleophilic substitution at the nitrogen atom is feasible using alkyl halides or acyl chlorides under basic conditions (e.g., NaH) . For example, alkylation with alkyl halides forms quaternary salts, which eliminate to yield N-alkylated derivatives . Trifluoromethylation at the C-2 position has been achieved via HF-mediated activation of trifluoromethyltrimethylsilane (CF₃SiMe₃) .

Cross-Coupling

Stille cross-coupling reactions have been employed to construct the 1,5-naphthyridine ring. For instance, bromonitropyridine derivatives react with alkenyl-metal reagents (e.g., tributyl(1-ethoxyvinyl)tin) to form substituted naphthyridines .

Cycloaddition

Povarov-type [4+2] cycloaddition with imines and dienes produces tetrahydro-1,5-naphthyridine derivatives . These reactions proceed via endo transition states, ensuring regio- and stereoselectivity.

Oxidation

Oxidation restores aromaticity by removing hydrogens. For example, Dess-Martin periodinane abstracts hydrogen atoms, leading to the formation of planar conjugated systems .

Reduction

Catalytic hydrogenation involves adsorption of hydrogen onto the catalyst surface, followed by transfer to the substrate. The stereochemical outcome (trans vs. cis) depends on reaction conditions, such as solvent and pressure .

Substitution

N-alkylation proceeds via quaternization of the nitrogen atom, followed by elimination of HX to form the alkylated product. Trifluoromethylation involves HF-mediated activation of the trifluoromethyl group, enabling selective substitution at electrophilic positions .

Oxidation Products

-

Naphthyridine derivatives : Used in medicinal chemistry as ligands for metal coordination complexes .

-

Imines/amides : Potential intermediates in asymmetric catalysis .

Reduction Products

-

Tetrahydro derivatives : Serve as precursors for further functionalization or as intermediates in drug synthesis .

Substitution Products

Comparative Analysis of Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Decahydro-1,5-naphthyridine has been investigated as a potential building block in the synthesis of pharmaceuticals. Its derivatives have shown promise in treating various conditions affecting the central nervous system and have been linked to anticancer activities. For example, studies indicate that naphthyridine derivatives can inhibit cancer cell proliferation, with specific compounds demonstrating significant cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .

Case Study: Anticancer Efficacy

- A study by Dyshlovoy et al. highlighted that derivatives of this compound induce apoptosis in cancer cells through mechanisms involving caspase activation. The IC₅₀ values for related compounds were reported in the low micromolar range.

The compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Certain naphthyridine derivatives have demonstrated effectiveness against Gram-positive bacteria, showcasing their potential as antibacterial agents .

- Antiparasitic Properties : Research has indicated activity against Plasmodium species, which are responsible for malaria .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; effective against various cancer lines |

| Antimicrobial | Inhibits growth of Gram-positive bacteria |

| Antiparasitic | Active against Plasmodium species |

Materials Science

In materials science, this compound is utilized in developing novel polymers and materials with enhanced thermal stability and mechanical strength. Its unique structure allows for the creation of functional materials that can be applied in electronics and other advanced technologies .

Wirkmechanismus

The mechanism of action of decahydro-1,5-naphthyridine and its derivatives involves interaction with specific molecular targets and pathways. These compounds can act as ligands for metal complexes, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

1,5-Naphthyridine: The parent compound from which decahydro-1,5-naphthyridine is derived.

Tetrahydro-1,5-naphthyridine: Another reduced form of 1,5-naphthyridine.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties compared to its partially reduced or aromatic counterparts. This structural feature makes it a valuable scaffold in the synthesis of novel compounds with potential therapeutic applications .

Biologische Aktivität

Decahydro-1,5-naphthyridine is a saturated derivative of 1,5-naphthyridine, a compound that has garnered considerable attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through the reduction of 1,5-naphthyridine using various methods. Notably, the reduction with sodium and ethanol yields a mixture of trans- and cis-decahydro-1,5-naphthyridine. The structural distinctions between these isomers can be analyzed using proton magnetic resonance spectroscopy (PMR) .

The following table summarizes the synthesis methods and outcomes for this compound:

| Synthesis Method | Reagent | Outcome |

|---|---|---|

| Reduction with Sodium & Ethanol | Sodium + Ethanol | Mixture of trans and cis isomers |

| Catalytic Reduction | Palladium on Charcoal | Formation of tetrahydro derivatives |

| Platinum Oxide Reduction | Platinum Oxide in Acid | Separable mixture of isomers |

Biological Activities

This compound and its derivatives exhibit a range of biological activities including:

Anticancer Activity

Research indicates that derivatives of naphthyridines can act as potent anticancer agents. For example, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair .

Antimicrobial Properties

The antimicrobial activity of naphthyridine derivatives has also been documented. For instance, some compounds have exhibited inhibitory effects against bacterial strains such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported as low as 15.62 µg/mL .

Anti-inflammatory Effects

Naphthyridine derivatives have shown promise in reducing inflammation. Studies involving canthinone-type alkaloids derived from 1,5-naphthyridines demonstrated a significant reduction in pro-inflammatory mediators such as TNF-α and IL-1β in models of drug-induced colitis . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Mechanism :

- Antimicrobial Activity :

- Anti-inflammatory Study :

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.